molecular formula C31H30FN5O3S B2849239 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide CAS No. 1023367-57-8

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide

Katalognummer: B2849239
CAS-Nummer: 1023367-57-8
Molekulargewicht: 571.67
InChI-Schlüssel: YYTQNNHOSBWSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused imidazo[1,2-c]quinazolin-3-one core, substituted at position 2 with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety and at position 5 with a sulfanyl bridge connected to a butanamide chain terminated by a 4-methylbenzyl group. Its synthesis likely involves coupling reactions between pre-functionalized imidazo[1,2-c]quinazolin-3-one intermediates and thiolated or aminated reagents under basic conditions, analogous to methods described in related studies .

Eigenschaften

IUPAC Name

2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30FN5O3S/c1-3-26(29(39)34-18-20-10-8-19(2)9-11-20)41-31-36-24-7-5-4-6-23(24)28-35-25(30(40)37(28)31)16-27(38)33-17-21-12-14-22(32)15-13-21/h4-15,25-26H,3,16-18H2,1-2H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTQNNHOSBWSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazoquinazolin core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine group.

    Attachment of the butanamide moiety: This can be done through an amide coupling reaction using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative, while reduction could produce a secondary amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, synthesis, and spectral/biological properties.

Table 1: Structural and Functional Comparison

Compound Class/Core Structure Key Substituents Synthesis Highlights Spectral/Biological Notes Reference
Imidazo[1,2-c]quinazolin-3-one (Target) - 2-(Carbamoylmethyl)-4-fluorobenzyl
- 5-Sulfanyl-butanamide-4-methylbenzyl
Likely S-alkylation or coupling of thiol intermediates under Cs₂CO₃/DMF conditions Expected IR: C=O (1660–1680 cm⁻¹), C-S (1240–1258 cm⁻¹);
NMR: Aromatic δ 6.5–8.5 ppm
Benzo[b][1,4]oxazin-3-one derivatives 6-(Pyrimidinyl) substituents Reaction of benzooxazinone with phenyl-1,2,4-oxadiazoles in Cs₂CO₃/DMF Characterized by ¹H NMR, IR (C=O, NH), MS; moderate yields (60–75%)
1,2,4-Triazole-3-thiones - 4-(Phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Cyclization of hydrazinecarbothioamides in NaOH; S-alkylation with α-haloketones IR: C=S (1247–1255 cm⁻¹), no S-H;
NMR confirms thione tautomer
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones - 3-Fluorophenyl
- Phenylamino acetate
One-pot synthesis with FT-IR and NMR validation High thermal stability (m.p. >300°C);
NMR: δ 3.85 (OCH₃), 6.5–8.5 (aromatic)
Quinazolin-4(3H)-one acetamides 2-(Ethylamino)acetamide Alkylation of 2-chloroacetamide intermediates with amines Anti-inflammatory activity (comparable to Diclofenac);
Moderate ulcerogenicity
Triazolo[4,3-a]quinazolines Thioacetamide-hydrazide side chains Condensation with furfural ¹H NMR: δ 1.2–4.3 (aliphatic), 7.0–8.5 (aromatic);
IR: C=O (1680 cm⁻¹)

Key Observations

Compared to benzo[b][1,4]oxazin-3-ones, the fused imidazole-quinazoline system may enhance aromatic stacking and hydrogen-bonding capabilities .

The sulfanyl bridge at position 5 is structurally analogous to sulfur-containing triazoles in and , which may improve metabolic stability .

Synthesis and Spectral Data: The target’s synthesis likely parallels S-alkylation strategies used for triazole-thiones () and quinazolinone acetamides (), employing bases like Cs₂CO₃ . Spectral data (IR, NMR) align with expectations for C=O (1660–1680 cm⁻¹), C-S (1240–1258 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm) .

The carbamoyl and amide groups may reduce ulcerogenicity compared to aspirin-like compounds, as seen in quinazolinone derivatives () .

Q & A

Q. What synthetic strategies are recommended for constructing the imidazo[1,2-c]quinazolin-3-one core of this compound?

The synthesis of the imidazo[1,2-c]quinazolin-3-one core typically involves cyclocondensation reactions. Key steps include:

  • Cyclization : Using reagents like ammonium acetate in acetic acid under reflux to form the fused heterocyclic system.
  • Functionalization : Introducing the sulfanyl group at position 5 via nucleophilic substitution with thiol-containing reagents (e.g., thiourea or mercaptoacetic acid derivatives) .
  • Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the (4-fluorophenyl)methylcarbamoylmethyl and (4-methylphenyl)methylbutanamide moieties . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, focusing on aromatic protons (δ 6.5–8.5 ppm for quinazoline and fluorophenyl groups) and carbonyl signals (δ 165–175 ppm for amides and ketones).
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS should confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the sulfanyl and amide linkages .
  • FT-IR : Validate carbonyl stretches (~1650–1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) in amide groups .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

  • Cell Viability Assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination over 48–72 hours.
  • Mechanistic Screening : Test for apoptosis induction (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .
  • Control Compounds : Include structurally similar analogs (e.g., imidazoline or triazole derivatives with known anticancer activity) to establish baseline comparisons .

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Assay Optimization : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations to reduce variability.
  • Orthogonal Assays : Cross-validate using fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding kinetics .
  • Structural Analysis : Perform molecular docking to identify if conformational changes in the enzyme (e.g., due to fluorophenyl group interactions) affect inhibition .

Q. What computational methods are effective for predicting binding modes with tyrosine kinase targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s sulfanyl group and kinase ATP-binding pockets. Prioritize targets like EGFR or VEGFR based on quinazoline derivatives’ known affinities .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity .

Q. How do modifications to the fluorophenyl or methylbenzyl groups impact pharmacokinetic properties?

  • Metabolic Stability : Compare microsomal half-life (using human liver microsomes) of the parent compound vs. analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) substituents .
  • Permeability : Perform Caco-2 assays to evaluate how fluorophenyl hydrophobicity enhances intestinal absorption.
  • SAR Insights : Replace the 4-methylbenzyl group with bulkier substituents (e.g., cyclohexyl) to study effects on solubility and plasma protein binding .

Methodological Notes

  • Synthetic Contradictions : If low yields occur during amide coupling, switch to PyBOP as an alternative coupling agent or pre-activate carboxylic acids .
  • Data Reproducibility : For biological assays, include triplicate technical replicates and validate with at least two independent cell lines .
  • Computational Validation : Cross-check docking results with free energy perturbation (FEP) calculations to improve binding affinity predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.